molecular formula C22H30ClN3O5S B2857967 2-(3-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride CAS No. 1215754-94-1

2-(3-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride

Cat. No.: B2857967
CAS No.: 1215754-94-1
M. Wt: 484.01
InChI Key: GXTQZZUSADERBF-UHFFFAOYSA-N
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Description

2-(3-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride is a synthetic organic compound. It is characterized by the presence of a methoxyphenoxy group, a tosylpiperazine moiety, and an acetamide linkage. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride typically involves multiple steps:

    Formation of the Methoxyphenoxy Intermediate: The synthesis begins with the preparation of 3-methoxyphenol, which is then reacted with an appropriate halogenated acetic acid derivative to form 2-(3-methoxyphenoxy)acetic acid.

    Tosylation of Piperazine: Piperazine is tosylated using tosyl chloride in the presence of a base such as triethylamine to yield 4-tosylpiperazine.

    Coupling Reaction: The 2-(3-methoxyphenoxy)acetic acid is then coupled with 4-tosylpiperazine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide linkage.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group under strong oxidative conditions.

    Reduction: The acetamide group can be reduced to an amine under reducing conditions such as hydrogenation.

    Substitution: The tosyl group can be substituted by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-(3-hydroxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide.

    Reduction: 2-(3-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 2-(3-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

This compound could be investigated for its potential pharmacological properties. The presence of the tosylpiperazine moiety suggests it might interact with certain receptors or enzymes, making it a candidate for drug development.

Industry

In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 2-(3-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or ion channels. The methoxyphenoxy group might interact with hydrophobic pockets, while the tosylpiperazine moiety could form hydrogen bonds or ionic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(3-hydroxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(3-methoxyphenoxy)-N-(2-(4-methylpiperazin-1-yl)ethyl)acetamide: Similar structure but with a methyl group instead of a tosyl group.

Uniqueness

The unique combination of the methoxyphenoxy group and the tosylpiperazine moiety in 2-(3-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride provides distinct chemical and biological properties that are not found in the similar compounds listed above. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-(3-methoxyphenoxy)-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S.ClH/c1-18-6-8-21(9-7-18)31(27,28)25-14-12-24(13-15-25)11-10-23-22(26)17-30-20-5-3-4-19(16-20)29-2;/h3-9,16H,10-15,17H2,1-2H3,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTQZZUSADERBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)COC3=CC=CC(=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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